molecular formula C18H12N4O2 B2574968 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 351857-78-8

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2574968
CAS No.: 351857-78-8
M. Wt: 316.32
InChI Key: PVRCABSUECLMPB-UHFFFAOYSA-N
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Description

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione is a compound that belongs to the class of heterocyclic compounds. It features both an indane-1,3-dione moiety and a 1,2,4-triazole ring, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of these functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione typically involves the condensation of 4-(1,2,4-triazolyl)aniline with indane-1,3-dione under specific reaction conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit topoisomerases or other enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the 1,2,4-triazole ring and exhibit similar biological activities.

    Indane-1,3-dione derivatives: Compounds with the indane-1,3-dione moiety also show diverse biological properties.

Uniqueness

2-(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)indane-1,3-dione is unique due to the combination of both the 1,2,4-triazole ring and the indane-1,3-dione moiety in its structure. This dual functionality enhances its potential for various applications in medicinal chemistry and other fields.

Properties

IUPAC Name

3-hydroxy-2-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-17-14-3-1-2-4-15(14)18(24)16(17)9-20-12-5-7-13(8-6-12)22-11-19-10-21-22/h1-11,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCXILDVOATZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)N4C=NC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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